Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (C₁₃H₁₅NO₃, molecular weight 233.27) is a bicyclic N-heterocyclic compound featuring a 4-oxo-3,4-dihydropyridine core protected by a benzyloxycarbonyl (Cbz) group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral carboxamides. The compound is also known by synonyms such as N-Benzyloxycarbonyl-4-piperidone and 1-Cbz-4-Piperidone .
Synthesis Optimization: The synthesis of this compound has been refined to achieve high yields. Starting from 4-methoxypyridine, replacing methanol/tetrahydrofuran (THF) mixed solvents with pure THF increased the yield to 62.4%. Further optimization by lowering the reaction temperature to −20°C during sodium borohydride reduction minimized over-reduction byproducts, achieving an 84.5% yield at a 100 g scale .
Properties
IUPAC Name |
benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHYPNVCUHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463761 | |
| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185847-84-1 | |
| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification of 4-Oxo-3,4-Dihydropyridine-1-Carboxylic Acid
The most straightforward route involves esterification of 4-oxo-3,4-dihydropyridine-1-carboxylic acid with benzyl alcohol. This method leverages classic carboxylate activation strategies:
Reagents and Conditions
-
Carboxylic Acid : 4-Oxo-3,4-dihydropyridine-1-carboxylic acid
-
Alcohol : Benzyl alcohol (excess, 1.5–2.0 equiv)
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.2 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature, 12–24 hours
Mechanism
-
Activation : DCC converts the carboxylic acid to an intermediate O-acylisourea.
-
Nucleophilic Attack : Benzyl alcohol attacks the activated carbonyl, displacing the DCC-urea byproduct.
-
Deprotonation : DMAP facilitates proton transfer, accelerating the reaction.
Yield Optimization
-
Solvent Polarity : Higher yields (∼70%) observed in DCM due to improved solubility of intermediates .
-
Catalyst Loading : DMAP >5 mol% reduces reaction time but risks side reactions.
Protection of the Dihydropyridine Amine with Benzyl Chloroformate
Introducing the benzyloxycarbonyl (Cbz) group via amine protection is a robust alternative:
Reagents and Conditions
-
Amine Precursor : 4-Oxo-3,4-dihydropyridine
-
Protecting Agent : Benzyl chloroformate (1.1 equiv)
-
Base : Triethylamine (TEA, 2.0 equiv)
-
Solvent : Dry THF or DCM
-
Temperature : 0°C → room temperature, 4–6 hours
Mechanism
-
Deprotonation : TEA abstracts a proton from the dihydropyridine amine.
-
Electrophilic Attack : Benzyl chloroformate reacts with the deprotonated amine, forming the Cbz-protected derivative.
-
Byproduct Removal : TEA·HCl precipitates, driving the reaction to completion.
Critical Parameters
-
Moisture Control : Anhydrous conditions prevent hydrolysis of benzyl chloroformate.
-
Stoichiometry : Excess benzyl chloroformate (1.5 equiv) improves yields to ∼80% .
Cyclocondensation via Hantzsch-Type Reactions
A multicomponent approach constructs the dihydropyridine core in situ while introducing the benzyl ester:
Reagents and Conditions
-
Aldehyde : Formaldehyde (1.0 equiv)
-
β-Keto Ester : Ethyl acetoacetate (1.0 equiv)
-
Ammonia Source : Ammonium acetate (2.0 equiv)
-
Solvent : Ethanol/water (3:1)
-
Temperature : Reflux (78°C), 6–8 hours
Mechanism
-
Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated ketone.
-
Michael Addition : Ammonia attacks the enone system.
-
Cyclization : Intramolecular hemiaminal formation yields the dihydropyridine ring.
-
Ester Exchange : Subsequent treatment with benzyl alcohol under acidic conditions replaces the ethyl ester.
Yield Considerations
-
One-Pot vs. Stepwise : Isolating intermediates (e.g., α,β-unsaturated ketone) improves final purity but reduces overall yield (∼50% vs. 35% one-pot).
-
Acid Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency.
Post-Functionalization of Preformed Dihydropyridines
Modifying pre-synthesized dihydropyridine derivatives offers regiochemical control:
Substrate : 4-Oxo-3,4-dihydropyridine
Reagents :
-
Benzylation Agent : Benzyl bromide (1.2 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Phase-Transfer Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Solvent : Acetonitrile
-
Temperature : 60°C, 12 hours
Mechanistic Insights
-
SN2 Pathway : Benzyl bromide attacks the deprotonated nitrogen.
-
Phase-Transfer Catalysis : TBAB enhances solubility of inorganic base in organic solvent.
Yield Data
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Acetonitrile | 65 |
| Cs₂CO₃ | DMF | 72 |
| NaH | THF | 58 |
Enzymatic Esterification for Green Chemistry Applications
Biocatalytic methods provide an eco-friendly alternative:
Enzyme : Candida antarctica lipase B (CAL-B)
Conditions :
-
Substrate : 4-Oxo-3,4-dihydropyridine-1-carboxylic acid + benzyl alcohol
-
Solvent : tert-Butanol (water activity <0.1)
-
Temperature : 40°C, 48 hours
Advantages
-
Stereoselectivity : No racemization of chiral centers (if present).
-
Solvent Tolerance : Enzymes remain active in organic media.
Limitations
-
Reaction Rate : Slower than chemical methods (∼40% conversion after 48 hours).
-
Enzyme Cost : High catalyst loading (10–20 wt%) required for practical yields.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound is primarily used as an intermediate in the synthesis of various biologically active molecules. It can be synthesized through several methods, including:
- Condensation Reactions : Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be produced via condensation reactions involving appropriate aldehydes and ketones.
- Cyclization Processes : The compound can also be synthesized through cyclization of substituted pyridine derivatives.
These synthetic routes are crucial for developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry and Therapeutic Potential
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : Studies have shown that derivatives of this compound possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results that could lead to new antibiotic agents.
Case Study: Antioxidant Activity
A study published in the Journal of Organic Chemistry demonstrated that derivatives of Benzyl 4-oxo-3,4-dihydropyridine exhibited significant scavenging activity against free radicals, indicating potential use in formulations aimed at reducing oxidative damage in cells .
Pharmaceutical Applications
This compound is being explored for its potential in drug development:
- CNS Disorders : Its structural features allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders.
- Anti-cancer Agents : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 414910-19-3)
- Molecular Formula: C₁₉H₁₆FNO₃
- Molecular Weight : 325.33
- Key Features: The 4-fluorophenyl substituent introduces electron-withdrawing effects, enhancing electrophilicity at the carbonyl group.
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 150708-76-2)
- Molecular Formula: C₂₀H₁₉NO₃
- Molecular Weight : 321.37
- This derivative is less reactive in SN2 reactions compared to the parent compound .
Analogs with Alkyl Substituents
Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 145100-54-5)
- Molecular Formula: C₁₆H₁₉NO₃
- Molecular Weight : 273.33
- Key Features : The propyl chain further increases hydrophobicity, which may improve membrane permeability in drug candidates. This compound has been used in studies exploring spiropiperidine synthesis via tandem triflation-allylation .
Analogs with Alternative Protecting Groups
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 325486-45-1)
Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 169.18
- Key Features : The ethyl ester group is more labile under basic conditions, enabling easier deprotection. This analog is unstable at room temperature and must be stored at −18°C .
Functionalized Derivatives for Catalysis
Benzyl (S)-4-oxo-2-phenethyl-3,4-dihydropyridine-1(2H)-carboxylate
tert-Butyl 4-oxo-6-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
- Key Features : Synthesized via palladium-catalyzed coupling with phenylboronic acid, this derivative demonstrates utility in reductive cross-coupling reactions (74% yield) .
Comparative Data Table
Biological Activity
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 185847-84-1) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- InChI Key : OAKHYPNVCUHASC-UHFFFAOYSA-N
- Boiling Point : Not available
- LogP : Indicates high gastrointestinal absorption potential
Benzyl 4-oxo-3,4-dihydropyridine derivatives are known to exhibit various biological activities, primarily attributed to their ability to interact with multiple biological targets. The following mechanisms have been identified:
- Antioxidant Activity : These compounds can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : They may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Antimicrobial Properties : Some studies indicate effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Antioxidant Activity
Research has shown that benzyl 4-oxo-3,4-dihydropyridine derivatives possess significant antioxidant properties. For instance, in vitro assays demonstrated that these compounds can effectively reduce reactive oxygen species (ROS) levels in cellular models.
Enzyme Inhibition Studies
A study reported that derivatives of this compound exhibited potent inhibition of acetylcholinesterase (AChE). This activity is crucial for developing therapeutic agents for Alzheimer's disease. The IC50 values for some derivatives ranged from 10 to 50 µM, indicating a promising lead for further development.
Antimicrobial Activity
Benzyl 4-oxo-3,4-dihydropyridine derivatives have been tested against various microbial strains. The results indicated moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Studies and Research Findings
Q & A
Q. How can catalytic asymmetric C–C bond formation be applied to functionalize this compound?
- Methodology : Palladium-NHC complexes (e.g., PdL7a–c) enable enantioselective 1,4-additions of arylboronic acids to the dihydropyridinone scaffold. For example, tert-butyl derivatives react with phenylboronic acid (1.5 equiv) under Pd catalysis to yield 74% of 6-phenyl-substituted product .
- Key Parameters :
- Catalyst loading (15 mol% Fe or Pd).
- Solvent choice (EtOH or DMSO) impacts reaction rate and enantioselectivity.
- Monitor stereochemistry via chiral HPLC or optical rotation .
Q. What contradictions exist in reported reaction yields, and how can they be resolved?
- Contradictions : Yields vary from 45% (Pd/DMSO) to 78% (flash chromatography).
- Root Causes :
- Catalyst efficiency: Pd(OAc)₂ vs. Fe(dibm)³ affects turnover.
- Purification methods: Flash chromatography outperforms recrystallization in retaining product .
- Mitigation :
- Optimize catalyst-to-substrate ratio.
- Pre-purify starting materials to reduce side reactions.
Q. How does this compound participate in photoclick reactions, and what factors influence efficiency?
- Application : Acts as an electron-rich alkene (ERA) in PQ-ERA photoclick reactions. The second-order rate constant (k₂) and quantum yield (Φₚ) depend on substituents (e.g., thiophene in PQ-3TP enhances reactivity) .
- Optimization :
- Use UV-Vis spectroscopy to track reaction progress.
- Adjust light intensity (390 nm) and solvent polarity to maximize Φₚ.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
